molecular formula C12H15N3O B12997741 2-(3-Amino-1-phenyl-1H-pyrazol-5-yl)propan-2-ol

2-(3-Amino-1-phenyl-1H-pyrazol-5-yl)propan-2-ol

Cat. No.: B12997741
M. Wt: 217.27 g/mol
InChI Key: WFSCKDYUPYLSQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of hydrazine with α,β-unsaturated carbonyl compounds to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 2-(3-Amino-1-phenyl-1H-pyrazol-5-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . The pyrazole ring and the amino group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminopyrazoles, such as:

Uniqueness

2-(3-Amino-1-phenyl-1H-pyrazol-5-yl)propan-2-ol is unique due to the presence of the propan-2-ol group, which enhances its solubility and reactivity compared to other aminopyrazoles .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-(5-amino-2-phenylpyrazol-3-yl)propan-2-ol

InChI

InChI=1S/C12H15N3O/c1-12(2,16)10-8-11(13)14-15(10)9-6-4-3-5-7-9/h3-8,16H,1-2H3,(H2,13,14)

InChI Key

WFSCKDYUPYLSQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NN1C2=CC=CC=C2)N)O

Origin of Product

United States

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